Otamixaban

Übersicht

Beschreibung

Otamixaban is an experimental injectable anticoagulant that functions as a direct inhibitor of coagulation factor Xa. It was primarily investigated for the treatment of acute coronary syndrome. Despite its potential, the development of this compound was halted by Sanofi in 2013 after it failed to meet the desired outcomes in a Phase III clinical trial .

Wissenschaftliche Forschungsanwendungen

Otamixaban wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:

Chemie: Seine einzigartige Struktur und Reaktivität machen es zu einer wertvollen Verbindung, um die Mechanismen der Faktor-Xa-Inhibition zu untersuchen und neue Antikoagulanzien zu entwickeln.

Biologie: Die Fähigkeit von this compound, Faktor Xa zu hemmen, wurde in der Forschung zur Blutgerinnung und verwandten biologischen Prozessen eingesetzt.

Medizin: Obwohl seine Entwicklung eingestellt wurde, wurde this compound auf sein Potenzial untersucht, akutes Koronarsyndrom und andere thrombotische Erkrankungen zu behandeln.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es direkt den Gerinnungsfaktor Xa hemmt, ein Schlüsselenzym in der Blutgerinnungskaskade. Durch die Bindung an Faktor Xa verhindert this compound die Umwandlung von Prothrombin in Thrombin und hemmt so die Bildung von Blutgerinnseln. Dieser Mechanismus macht es zu einem starken Antikoagulans mit potenziellen therapeutischen Anwendungen bei Erkrankungen, bei denen übermäßige Gerinnung ein Problem darstellt .

Wirkmechanismus

Target of Action

Otamixaban is a novel direct Factor Xa (FXa) inhibitor . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation .

Mode of Action

This compound, as a direct FXa inhibitor, binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibits thrombin generation in a dose-dependent manner .

Biochemical Pathways

The inhibition of FXa by this compound disrupts the coagulation cascade, reducing thrombin generation and subsequently decreasing fibrin clot formation . This action can help prevent thrombosis, a condition where blood clots form in the blood vessels, potentially leading to serious conditions like stroke or heart attack.

Result of Action

The primary result of this compound’s action is the prevention of thrombosis. By inhibiting FXa and reducing thrombin generation, this compound decreases fibrin clot formation, thereby reducing the risk of thrombotic events such as stroke or heart attack . It’s important to note that this can also increase the risk of bleeding .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors, including the patient’s health status, the presence of other medications, and individual patient characteristics. For instance, the risk or severity of bleeding can be increased when this compound is combined with other medications

Biochemische Analyse

Biochemical Properties

Otamixaban interacts with the coagulation factor X (FXa) in the human body . As a direct FXa inhibitor, it plays a crucial role in biochemical reactions related to blood coagulation . By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .

Cellular Effects

This compound has been shown to inhibit SARS-CoV-2 cell entry . It suppresses the activity of the protease TMPRSS2, which is required for the activation of the viral spike protein (S) and subsequent infection of human lung cells . This compound’s potency in inhibiting SARS-CoV-2 infection can be significantly enhanced by supplementation with camostat or nafamostat .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the activity of FXa . This inhibition prevents the conversion of prothrombin to thrombin, a key step in the blood coagulation cascade . In the context of SARS-CoV-2, this compound inhibits the activity of the protease TMPRSS2, thereby preventing the activation of the viral spike protein and subsequent viral entry into cells .

Temporal Effects in Laboratory Settings

This compound has a rapid onset and offset of action . It reaches steady state within 15 minutes of intravenous administration and maintains stable concentrations throughout the infusion . After the infusion, the residual concentrations of this compound and its anticoagulant effects rapidly decrease .

Metabolic Pathways

This compound is involved in the blood coagulation cascade, a metabolic pathway. It inhibits FXa, a key enzyme in this pathway, thereby preventing the conversion of prothrombin to thrombin .

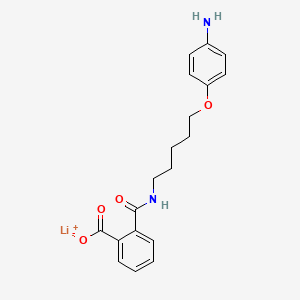

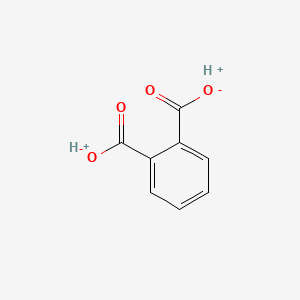

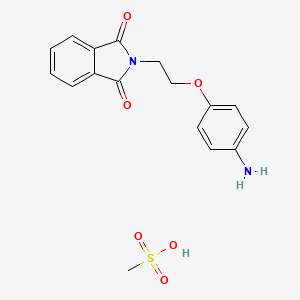

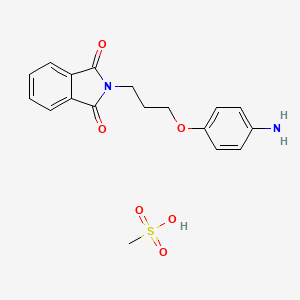

Vorbereitungsmethoden

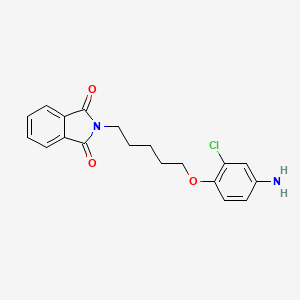

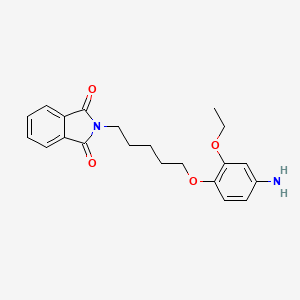

The synthesis of Otamixaban involves several key steps, including the formation of its core structure and the introduction of functional groups necessary for its activity. The synthetic route typically involves:

Formation of the core structure: This involves the construction of the butanoate backbone.

Introduction of functional groups: Specific functional groups are added to the core structure to enhance its activity as a factor Xa inhibitor.

Industrial production: The industrial production of this compound would involve scaling up the synthetic route while ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Otamixaban unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus this compound, was zur Bildung oxidierter Derivate führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen von this compound führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe in this compound durch eine andere, was möglicherweise ihre Aktivität oder Eigenschaften verändert.

Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um die Reaktionen unter kontrollierten Bedingungen zu ermöglichen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Otamixaban ist unter den Antikoagulanzien aufgrund seiner spezifischen Hemmung von Faktor Xa einzigartig. Ähnliche Verbindungen umfassen:

Rivaroxaban: Ein oraler direkter Faktor-Xa-Inhibitor, der zur Vorbeugung und Behandlung von thromboembolischen Erkrankungen eingesetzt wird.

Apixaban: Ein weiterer oraler direkter Faktor-Xa-Inhibitor mit ähnlichen Anwendungen.

Fondaparinux: Ein injizierbarer indirekter Faktor-Xa-Inhibitor, der durch Verstärkung der Aktivität von Antithrombin wirkt.

Einzigartigkeit: Im Gegensatz zu oralen Inhibitoren wie Rivaroxaban und Apixaban wird this compound intravenös verabreicht, was einen schnellen Ein- und Ausstieg der Wirkung ermöglicht.

Eigenschaften

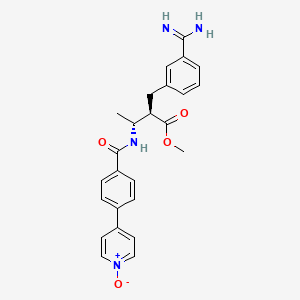

IUPAC Name |

methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGVNLZDWRZPJW-OPAMFIHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172917 | |

| Record name | Otamixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193153-04-7 | |

| Record name | Otamixaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193153-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otamixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Otamixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTAMIXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S173RED00L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Otamixaban?

A1: this compound is a direct, reversible, and selective inhibitor of both free and prothrombinase-bound factor Xa (FXa) [, ]. It competitively binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade [, , ].

Q2: How does this compound's inhibition of FXa affect thrombin generation?

A2: this compound effectively inhibits thrombin generation in a concentration-dependent manner, primarily by inhibiting peak thrombin formation [, , , ]. This effect is observed in various assay systems, including platelet-poor plasma, platelet-rich plasma, and whole blood [].

Q3: Does this compound affect existing thrombin activity?

A3: Unlike some other anticoagulants, this compound does not directly interfere with existing thrombin activity []. Its primary effect is on the generation of new thrombin molecules by inhibiting FXa [, , ].

Q4: What is the significance of the protracted thrombin generation curve observed with this compound?

A4: The characteristic "double peak" or protracted thrombin generation curve observed with this compound in platelet-poor plasma suggests a differential inhibition of intrinsic and extrinsic coagulation pathways []. The first peak is attributed to the intrinsic tenase complex, while the second peak arises from the sustained activity of the extrinsic tenase (prothrombinase) complex due to reduced tissue factor pathway inhibitor (TFPI) activity [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided abstracts do not contain information about the molecular formula and weight of this compound. Please refer to other resources like PubChem or DrugBank for this information.

Q6: Is there spectroscopic data available for this compound?

A6: The abstracts do not provide details on the spectroscopic characterization of this compound.

Q7: How stable is this compound under various storage conditions?

A7: While the abstracts do not directly address this compound's stability under various conditions, one study mentions a consistent pharmacokinetic profile and the possibility of bolus administration followed by infusion, suggesting good stability for intravenous formulations [].

Q8: Are there specific formulation strategies for this compound to improve its stability, solubility, or bioavailability?

A8: The provided abstracts do not discuss specific formulation strategies for this compound.

Q9: What is the pharmacokinetic profile of this compound?

A9: this compound demonstrates favorable pharmacokinetic properties, including rapid plasma distribution and elimination, a predictable dose-exposure relationship, and low inter-subject variability in plasma exposure [].

Q10: How is this compound eliminated from the body?

A10: this compound is eliminated through mixed renal and biliary excretion with constant renal clearance [].

Q11: What is the relationship between this compound plasma concentrations and its anticoagulant effect?

A11: Studies using various clotting time assays demonstrate a clear dose-dependent anticoagulant effect of this compound, with a rapid onset and offset of action [, , ]. The prolongation of clotting times, such as aPTT, PT, and RVVT, directly correlates with this compound plasma concentrations [].

Q12: Does the co-administration of this compound with other drugs affect its anticoagulant and antiplatelet effects?

A12: Co-administration of this compound with acetylsalicylic acid (ASA) [] or tirofiban [] does not significantly alter the pharmacokinetics or pharmacodynamics of this compound, suggesting that its anticoagulant and antiplatelet effects are maintained.

Q13: What in vitro models have been used to study this compound?

A13: In vitro studies investigating this compound's efficacy have employed various models, including:

- Plasma-based clotting assays: Prothrombin time (PT), activated partial thromboplastin time (aPTT), HepTest® clotting time (HCT), Russell’s Viper Venom-induced clotting time (RVVT) [, ].

- Thrombin generation assays: Calibrated Automated Thrombinography (CAT) in platelet-poor plasma (PPP), platelet-rich plasma, and whole blood [, , ].

- Cardiac catheter thrombosis model: To assess the ability of this compound to prevent catheter thrombosis in vitro [].

Q14: What in vivo models have been used to evaluate the efficacy of this compound?

A14: this compound has shown efficacy in preclinical animal models of thrombosis, including rodent, canine, and porcine models [].

Q15: What clinical trials have been conducted with this compound?

A15: Several clinical trials have investigated this compound in various clinical settings, including:

- SEPIA-PCI Trial: A dose-ranging study in patients undergoing non-urgent percutaneous coronary intervention (PCI) [].

- TAO Trial: A phase III trial comparing this compound to unfractionated heparin plus eptifibatide in patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS) undergoing early invasive strategy [, , ].

- SEPIA-ACS1 TIMI 42 Trial: A phase II trial evaluating this compound compared to unfractionated heparin followed by eptifibatide for the treatment of NSTE-ACS [, ].

Q16: What were the key findings from the TAO trial regarding this compound's efficacy?

A16: Unfortunately, this compound did not demonstrate a reduction in the rate of ischemic events compared to unfractionated heparin plus eptifibatide in the TAO trial []. In fact, it was associated with an increased risk of bleeding complications [, , ].

Q17: Are there known resistance mechanisms to this compound?

A17: The provided abstracts do not discuss any specific resistance mechanisms to this compound.

Q18: Does this compound exhibit cross-resistance with other anticoagulants?

A18: The abstracts do not provide information on cross-resistance between this compound and other anticoagulant classes.

Q19: What are the known safety and tolerability concerns with this compound?

A19: While generally well-tolerated in early clinical trials [, ], this compound has been associated with an increased risk of bleeding, particularly in larger clinical trials like the TAO trial [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.